molecular formula C9H10N4O B3013793 7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 439111-38-3

7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide

Katalognummer: B3013793
CAS-Nummer: 439111-38-3
Molekulargewicht: 190.206
InChI-Schlüssel: AXLXQHVTMOSGJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound featuring an imidazopyridine core substituted with a methyl group at position 7 and a carbohydrazide moiety at position 2. It is synthesized via a multi-step process starting from 2-aminopyridine and ethyl 3-bromo-2-oxopropanoate, followed by hydrazine hydrate treatment to introduce the carbohydrazide group . Its molecular formula is C₁₀H₁₁N₅O, with a purity of 98% and CAS number 439111-38-3 .

Eigenschaften

IUPAC Name

7-methylimidazo[1,2-a]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6-2-3-13-5-7(9(14)12-10)11-8(13)4-6/h2-5H,10H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLXQHVTMOSGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the condensation of 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide has shown potential as a therapeutic agent in several areas:

  • Antimicrobial Activity : Research indicates that derivatives exhibit significant antimicrobial properties against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB), with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM. This suggests its potential application in treating drug-resistant tuberculosis cases.
  • Anticancer Properties : The compound has been studied for its ability to inhibit the growth of various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). Mechanistically, it modulates cell signaling pathways related to growth and survival, demonstrating non-toxicity while maintaining potent anticancer effects .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Target Interaction : The primary target is the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA). Binding occurs at key residues such as Lys627 and Asp836, leading to inhibition of cell proliferation through modulation of the Raf/MEK/ERK and RAS/MAPK pathways.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

  • Study on Antimicrobial Properties : A recent investigation demonstrated that derivatives exhibited significant antibacterial activity against various bacterial strains. Such findings underscore the compound's potential as a candidate for antibiotic development .
  • Research on Anti-Tuberculosis Efficacy : Another study highlighted its effectiveness in combating tuberculosis by targeting specific bacterial enzymes essential for Mycobacterium tuberculosis survival. This positions it as a promising agent in the fight against drug-resistant tuberculosis strains .
  • In Vitro Studies : Laboratory tests have shown that modifications to the carbohydrazide moiety can enhance enzyme inhibition and improve therapeutic efficacy. These findings suggest avenues for further development in medicinal chemistry applications .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Substituent Position and Electronic Effects

The biological and chemical properties of imidazopyridine carbohydrazides are highly dependent on substituent positions and electronic characteristics. Key analogs include:

Compound Name Substituent Position Key Functional Groups Molecular Weight (g/mol) Purity CAS Number
7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide 7 (methyl), 2 (hydrazide) –CH₃, –CONHNH₂ 217.23 98% 439111-38-3
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide 2 (methyl), 3 (hydrazide) –CH₃, –CONHNH₂ 217.23 97% Not specified
7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide 7 (chloro), 2 (hydrazide) –Cl, –CONHNH₂ 210.62 97% 1215727-61-9
3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide 3 (chloro), 2 (hydrazide) –Cl, –CONHNH₂ 210.62 97% Not specified

Key Observations :

  • Positional Isomerism: The 7-methyl derivative exhibits distinct electronic effects compared to 2-methyl analogs.
  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro substituents (e.g., 7-Cl, 3-Cl) introduce electron-withdrawing effects, which may alter reactivity in nucleophilic substitution or hydrogen bonding compared to the electron-donating methyl group .

Divergence :

  • Chloro Derivatives: Require halogenated starting materials (e.g., 3-bromo-2-oxopropanoate with Cl substituents) .
  • Methyl Derivatives : Utilize methyl-substituted intermediates (e.g., ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate) .

Trends :

  • Chloro derivatives (e.g., 7-Cl) show superior cytotoxicity, likely due to enhanced electrophilicity facilitating DNA intercalation or enzyme inhibition .
  • Methyl at position 7 improves activity compared to position 2, suggesting steric or electronic optimization at position 7 enhances target binding .

Physicochemical and Application Differences

  • Solubility : Chloro derivatives exhibit lower aqueous solubility than methyl analogs due to higher hydrophobicity .
  • Applications :
    • Anticancer Agents : 7-Methyl and 7-Cl derivatives are prioritized for drug development due to potent cytotoxicity .
    • Corrosion Inhibition : Bromo and nitro derivatives (e.g., 6-bromo analogs) are repurposed as industrial corrosion inhibitors .

Biologische Aktivität

7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the imidazo[1,2-a]pyridine class of compounds. It features a methyl group at the 7-position and a carbohydrazide moiety that enhances its reactivity and biological activity. The molecular formula is C9H10N4C_9H_{10}N_4 with a molecular weight of approximately 174.20 g/mol.

The primary target for this compound is the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) . The compound binds to key residues Lys627 and Asp836 , inhibiting the receptor's activity. This inhibition affects several biochemical pathways, notably the Raf/MEK/ERK and RAS/MAPK pathways, leading to decreased cell proliferation and growth .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. For instance, some analogues have shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM . This suggests potential applications in treating tuberculosis, particularly in drug-resistant cases.

Anticancer Properties

The compound has also been explored for its anticancer activity. Studies have demonstrated that it can inhibit the growth of various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). The mechanism involves modulation of cell signaling pathways associated with growth and survival . A notable case study reported that certain derivatives exhibited non-toxicity while maintaining potent anticancer effects .

Research Findings and Case Studies

StudyFindingsNotes
Abrahams et al. (2023)Identified potent inhibitors against MtbHigh-throughput screening revealed MICs as low as 0.03 μM
Moraski et al. (2023)Nine derivatives showed in vitro anti-TB activityMost compounds were non-toxic against tested cell lines
MDPI Review (2022)Discussed structure-activity relationships for imidazo[1,2-a]pyridinesHighlighted potential for scaffold hopping in drug design

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds (e.g., diketones or α-haloketones). For example, 2-aminonicotinate derivatives can react with α-haloketones under controlled temperatures (60–80°C) in inert atmospheres to form the imidazo[1,2-a]pyridine core. Subsequent hydrazide formation is achieved by treating the ester intermediate with hydrazine hydrate in ethanol .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm). The hydrazide NH2 group appears as a broad singlet near δ 4.5–5.0 ppm .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm deviation from theoretical mass.
  • IR : Stretch bands for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm the carbohydrazide moiety .

Q. What are the primary pharmacological targets of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : These derivatives interact with GABA receptors, serotonin transporters, and kinase pathways. For bioactivity screening, use in vitro assays like receptor-binding studies (radioligand displacement) or enzyme inhibition assays (e.g., kinase activity via ADP-Glo™). Prioritize compounds with IC50 values <10 μM for further in vivo testing .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of imidazo[1,2-a]pyridine synthesis?

  • Methodological Answer : Regioselectivity is controlled by solvent polarity, temperature, and catalyst choice. For example:

  • Polar aprotic solvents (DMF, DMSO) favor cyclization at the 2-position.
  • Lewis acids (e.g., ZnCl2) enhance electrophilic substitution at the 3-position.
    Optimize conditions using Design of Experiments (DoE) to map parameter interactions .

Q. What computational methods are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Docking simulations (AutoDock Vina, Schrödinger) predict binding affinities to targets like GABA-A receptors.
  • QSAR models : Use descriptors (logP, polar surface area) and machine learning (Random Forest, SVM) to correlate structural features with bioactivity. Validate models with leave-one-out cross-validation (R² >0.7) .

Q. How to resolve discrepancies in bioactivity data from different synthetic batches?

  • Methodological Answer :

  • Purity analysis : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to confirm >95% purity.
  • Polymorph screening : Perform X-ray crystallography or DSC to identify crystalline forms affecting solubility/bioavailability.
  • Batch-to-batch variability : Statistically compare IC50 values using ANOVA (p<0.05 threshold) .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for structurally similar derivatives?

  • Methodological Answer : Variations in substituent positioning (e.g., methyl at 7- vs. 8-position) alter steric and electronic profiles. For example:

  • 7-Methyl derivatives show enhanced GABA receptor binding due to optimal lipophilicity.
  • 8-Methyl analogues may exhibit reduced activity due to steric hindrance.
    Address contradictions by synthesizing positional isomers and testing under standardized assay conditions .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis.
  • Waste disposal : Neutralize hydrazide residues with 10% acetic acid before incineration.
  • PPE : Use nitrile gloves and fume hoods due to potential neurotoxicity (LD50 >500 mg/kg in rodents) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.